7,8-Dichloro-2-propylquinolin-4-amine
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Overview
Description
4-Amino-7,8-dichloro-2-propylquinoline is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of amino and dichloro substituents on the quinoline ring, along with a propyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7,8-dichloro-2-propylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7,8-dichloroquinoline and propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-Amino-7,8-dichloro-2-propylquinoline.
Industrial Production Methods: In an industrial setting, the production of 4-Amino-7,8-dichloro-2-propylquinoline may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-7,8-dichloro-2-propylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino and dichloro groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-Amino-7,8-dichloro-2-propylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-7,8-dichloro-2-propylquinoline involves its interaction with specific molecular targets and pathways. For example, similar compounds like amodiaquine exert their effects by inhibiting heme polymerase activity in malaria parasites, leading to the accumulation of toxic free heme . This disrupts the parasite’s membrane function and ultimately leads to its death. The exact molecular targets and pathways for 4-Amino-7,8-dichloro-2-propylquinoline are still under investigation.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial compound with structural similarities to 4-Amino-7,8-dichloro-2-propylquinoline.
Primaquine: A quinoline derivative used in the treatment of malaria.
Uniqueness: 4-Amino-7,8-dichloro-2-propylquinoline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives
Properties
CAS No. |
1189105-51-8 |
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Molecular Formula |
C12H12Cl2N2 |
Molecular Weight |
255.14 g/mol |
IUPAC Name |
7,8-dichloro-2-propylquinolin-4-amine |
InChI |
InChI=1S/C12H12Cl2N2/c1-2-3-7-6-10(15)8-4-5-9(13)11(14)12(8)16-7/h4-6H,2-3H2,1H3,(H2,15,16) |
InChI Key |
ZANFDBZLZBSVSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=CC(=C(C2=N1)Cl)Cl)N |
Origin of Product |
United States |
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